molecular formula C27H25N3O3 B1225915 2-Cyano-3-{1-[2-(2,5-dimethyl-phenoxy)-ethyl]-1H-indol-3-yl}-N-furan-2-ylmethyl-acrylamide

2-Cyano-3-{1-[2-(2,5-dimethyl-phenoxy)-ethyl]-1H-indol-3-yl}-N-furan-2-ylmethyl-acrylamide

Cat. No. B1225915
M. Wt: 439.5 g/mol
InChI Key: VUFLSYNVLFSVIG-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[1-[2-(2,5-dimethylphenoxy)ethyl]-3-indolyl]-N-(2-furanylmethyl)-2-propenamide is a member of indoles.

Scientific Research Applications

Green Chemistry Synthesis

The compound has been utilized in green organic chemistry synthesis under microwave radiation. Filamentous marine and terrestrial-derived fungi, including Penicillium citrinum and Aspergillus sydowii, have been used for the ene-reduction of similar compounds, demonstrating the potential for environmentally friendly synthetic methods (Jimenez et al., 2019).

Synthesis and Structure Analysis

There's research on the synthesis and structure determination of similar compounds using NMR spectroscopy and X-ray diffraction, highlighting the compound's utility in advanced chemical analysis and synthesis (Kariuki et al., 2022).

Potential Anticancer Applications

A series of derivatives of this compound have been designed and synthesized as potential anticancer agents, targeting the epidemal growth factor receptor (EGFR). These derivatives showed potent activities against various cancer cell lines, indicating their potential as novel anticancer agents (Lan et al., 2017).

Chemical Rearrangement Studies

The compound has been involved in studies of chemical rearrangements, such as the O,N and N,N double rearrangement, providing insights into complex chemical processes (Yokoyama et al., 1985).

Antioxidant and Anti-inflammatory Activities

There's research on similar compounds for in vitro antioxidant and in vivo anti-inflammatory activities, suggesting potential pharmacological applications (Madhavi & Sreeramya, 2017).

Synthesis and Polymerization

This compound has been used in the synthesis of novel functional acrylamides, which can be homopolymerized and copolymerized, indicating its relevance in the field of polymer science (Ling et al., 1999).

properties

Product Name

2-Cyano-3-{1-[2-(2,5-dimethyl-phenoxy)-ethyl]-1H-indol-3-yl}-N-furan-2-ylmethyl-acrylamide

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

(E)-2-cyano-3-[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C27H25N3O3/c1-19-9-10-20(2)26(14-19)33-13-11-30-18-22(24-7-3-4-8-25(24)30)15-21(16-28)27(31)29-17-23-6-5-12-32-23/h3-10,12,14-15,18H,11,13,17H2,1-2H3,(H,29,31)/b21-15+

InChI Key

VUFLSYNVLFSVIG-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NCC4=CC=CO4

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NCC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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